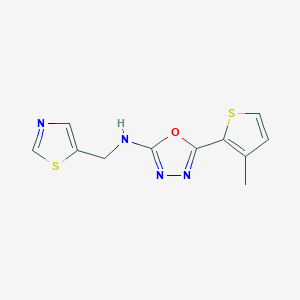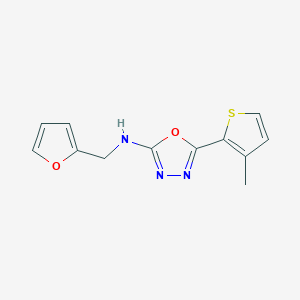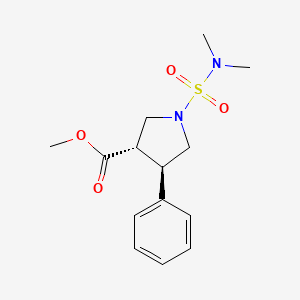
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DMSMPM and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMSMPM is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and lipid metabolism. DMSMPM has been shown to bind to these receptors with high affinity, leading to the modulation of their downstream signaling pathways.
Biochemical and Physiological Effects:
DMSMPM has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, leading to the regulation of neuronal excitability and synaptic plasticity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, DMSMPM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
DMSMPM has several advantages for lab experiments. It is a highly specific ligand for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, DMSMPM has some limitations for lab experiments. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its usefulness for long-term studies.
Future Directions
There are several future directions for research on DMSMPM. One potential area of research is the development of more water-soluble analogs of DMSMPM, which would make it easier to use in aqueous solutions. Another area of research is the development of more potent and selective ligands for sigma-1 receptors, which could lead to the development of more effective treatments for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of DMSMPM and its potential therapeutic applications.
Conclusion:
In conclusion, DMSMPM is a chemical compound that has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the modulation of sigma-1 receptors and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on DMSMPM, including the development of more water-soluble analogs and more potent and selective ligands for sigma-1 receptors.
Synthesis Methods
The synthesis of DMSMPM involves the reaction of N-methyl-1-(3-phenylphenyl)methanamine with dimethylsulfamoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Scientific Research Applications
DMSMPM has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a role in a variety of physiological processes including pain perception, mood regulation, and learning and memory. DMSMPM has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17(2)21(19,20)18(3)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTUPPRKMGSUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)


![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)